molecular formula C13H16ClN3 B3047679 1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride CAS No. 1431963-45-9

1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B3047679
CAS RN: 1431963-45-9
M. Wt: 249.74
InChI Key: AHQLUAXHKPFAFM-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C13H16ClN3 . It is used for research purposes.


Synthesis Analysis

The synthesis of 1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride involves a series of reactions. The nucleophilic substitution reactions of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with different substituted aromatic acid chlorides were carried out in the presence of triethylamine and dichloromethane (DCM) as solvents .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride has been confirmed by various methods such as X-ray crystallography, 1H and 13C NMR and HRMS studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride are complex and involve several steps. For instance, the key intermediate, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, is formed by cyclization of 1-(4-methoxybenzyl)-2-methylhydrazine salt and 3-cyclopropyl-3-oxopropanenitrile .

Scientific Research Applications

Antimicrobial Applications

  • Compounds related to 1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride have been synthesized and shown potent antimicrobial activities against various bacterial and fungal strains, suggesting their potential in therapeutic applications for treating infections (Raju et al., 2010).

Corrosion Inhibition

  • Pyrazole derivatives, closely related to 1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduce corrosion rates, highlighting their potential in industrial applications for protecting metal surfaces (Herrag et al., 2007).

Cancer Research

  • Derivatives of pyrazole, including structures similar to 1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride, have been studied for their potential antitumor activities. These compounds have shown promising results against breast cancer cells, indicating a potential role in cancer therapy (Titi et al., 2020).

Synthesis of Heterocyclic Compounds

  • The use of similar compounds in the synthesis of various heterocyclic structures has been explored. These findings are significant in the field of synthetic chemistry, where such compounds can serve as intermediates for the development of novel chemicals with diverse applications (Pokhodylo et al., 2010).

Antibacterial Agents

  • Research has focused on the synthesis of new derivatives of pyrazoles, akin to 1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride, which exhibit anti-bacterial properties. This highlights their potential use in developing new antibacterial agents (Pareek et al., 2015).

Potential Against Lung Cancer

  • Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, structurally related to 1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride, have been synthesized and showed inhibitory effects on A549 lung cancer cells, suggesting a potential therapeutic application (Zhang et al., 2008).

Mechanism of Action

Target of Action

A similar compound was found to have potent in vitro antipromastigote activity , suggesting that it might target parasitic organisms.

Mode of Action

The related compound mentioned earlier was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Given its potential antipromastigote activity , it may interfere with the biochemical pathways essential for the survival and replication of parasites.

Result of Action

Given its potential antipromastigote activity , it may lead to the death of parasites, thereby alleviating the symptoms of parasitic infections.

properties

IUPAC Name

2-benzyl-5-cyclopropylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c14-13-8-12(11-6-7-11)15-16(13)9-10-4-2-1-3-5-10;/h1-5,8,11H,6-7,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQLUAXHKPFAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-cyclopropyl-1H-pyrazol-5-amine hydrochloride

CAS RN

1431963-45-9
Record name 1H-Pyrazol-5-amine, 3-cyclopropyl-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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